

Comparative Analysis of 3-Ethyl-4-methylhexan-2-one: A Cross-Database Examination

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Ethyl-4-methylhexan-2-one

Cat. No.: B12327796

[Get Quote](#)

For researchers, scientists, and drug development professionals, this guide offers a comprehensive comparison of available data for the aliphatic ketone, **3-Ethyl-4-methylhexan-2-one**. Due to the limited availability of direct experimental data for this specific compound, this guide incorporates data from structurally similar ketones to provide a predictive profile of its physicochemical properties, spectroscopic characteristics, and potential biological relevance.

Physicochemical Properties: A Comparative Overview

Direct experimental data for the physical properties of **3-Ethyl-4-methylhexan-2-one** is not readily available in common chemical databases. However, by examining structurally related ketones, we can establish a reliable estimate of its expected properties. The following table summarizes key physicochemical data from PubChem and other sources for **3-Ethyl-4-methylhexan-2-one** and comparable aliphatic ketones.

Property	3-Ethyl-4-methylhexan-2-one (Predicted/Computed)			
	4-Methyl-3-hexanone (Experimental)	5-Methyl-3-heptanone (Experimental)	3,4-Dimethyl-2-hexanone (Experimental)	
Molecular Formula	C ₉ H ₁₈ O ^[1]	C ₇ H ₁₄ O	C ₈ H ₁₆ O	C ₈ H ₁₆ O ^{[1][2]}
Molecular Weight	142.24 g/mol ^[1]	114.19 g/mol	128.21 g/mol ^[3]	128.21 g/mol ^{[1][2]}
Boiling Point	No Data Available	134.5 °C	157-162 °C ^{[3][4]}	158 °C at 760 mmHg ^{[1][5]}
Density	No Data Available	0.8118 g/cm ³	0.823 g/mL at 25 °C ^[4]	~0.8295 g/cm ³ ^[5]
Refractive Index	No Data Available	1.4041	n _{20/D} 1.414 ^[4]	~1.4193 ^{[1][5]}
XLogP3	2.7 ^[1]	1.8	No Data Available	2.3 ^[1]

Spectroscopic Data Analysis

Experimental spectroscopic data for **3-Ethyl-4-methylhexan-2-one** is not currently published. This section provides an overview of the expected spectral characteristics based on the known properties of aliphatic ketones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: Protons alpha to the carbonyl group are expected to resonate in the range of 2.0-2.5 ppm. The various methyl, methylene, and methine protons of the ethyl and methylhexyl chains will exhibit complex splitting patterns due to their diastereotopic nature, arising from the two chiral centers at positions 3 and 4.
- ¹³C NMR: The carbonyl carbon is expected to have a characteristic chemical shift in the downfield region of 190-220 ppm. The aliphatic carbons will appear in the upfield region,

typically between 10 and 65 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of **3-Ethyl-4-methylhexan-2-one** is predicted to show a strong, characteristic absorption band for the carbonyl (C=O) stretch. For saturated aliphatic ketones, this peak typically appears around 1715 cm^{-1} ^{[6][7]}. Other significant peaks will include C-H stretching vibrations from the alkyl chains around 2850-3000 cm^{-1} .

Mass Spectrometry (MS)

In mass spectrometry, **3-Ethyl-4-methylhexan-2-one** is expected to undergo characteristic fragmentation patterns for aliphatic ketones. Key fragmentation processes include:

- Alpha-cleavage: Breakage of the bond adjacent to the carbonyl group, leading to the formation of acylium ions.
- McLafferty rearrangement: A hydrogen atom transfer from a gamma-carbon to the carbonyl oxygen, followed by cleavage of the alpha-beta carbon bond. This is a common fragmentation pathway for ketones with sufficiently long alkyl chains.

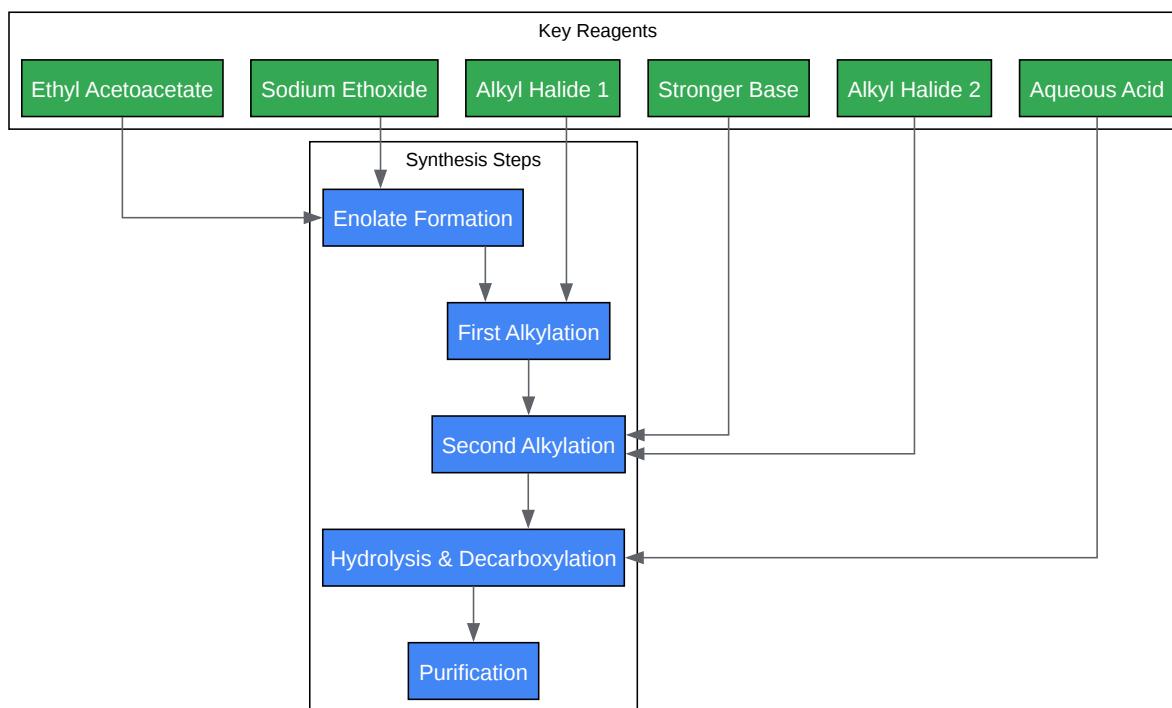
Experimental Protocols

While a specific synthesis protocol for **3-Ethyl-4-methylhexan-2-one** is not detailed in the literature, a general and effective method for the preparation of aliphatic ketones is the acetoacetic ester synthesis.

General Synthesis of a Branched Aliphatic Ketone via Acetoacetic Ester Synthesis

This protocol outlines the general steps for synthesizing a ketone with a structure analogous to **3-Ethyl-4-methylhexan-2-one**.

Materials:


- Ethyl acetoacetate
- Sodium ethoxide

- Appropriate alkyl halides (e.g., ethyl iodide and sec-butyl bromide)
- Diethyl ether (anhydrous)
- Aqueous acid (e.g., HCl or H₂SO₄)
- Sodium hydroxide solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

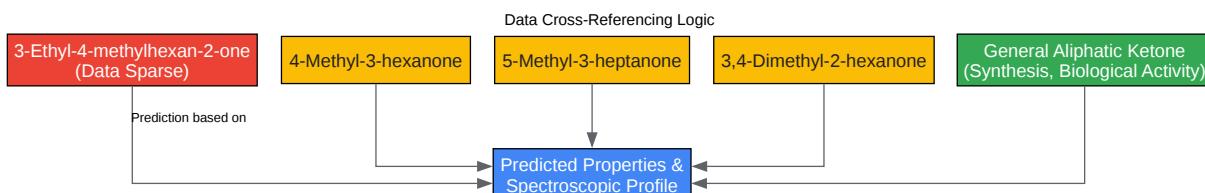
- Enolate Formation: Dissolve ethyl acetoacetate in anhydrous diethyl ether and treat it with a solution of sodium ethoxide in ethanol to form the enolate.
- First Alkylation: Add the first alkyl halide (e.g., ethyl iodide) to the enolate solution and stir at room temperature to allow for the alkylation reaction to proceed.
- Second Alkylation: Treat the mono-alkylated product with a stronger base, such as sodium hydride, to form a new enolate, followed by the addition of the second alkyl halide (e.g., sec-butyl bromide).
- Hydrolysis and Decarboxylation: The resulting dialkylated acetoacetic ester is then hydrolyzed using an aqueous acid solution and heated to promote decarboxylation, yielding the final ketone.
- Workup and Purification: The reaction mixture is extracted with diethyl ether. The organic layer is washed with water, brine, and dried over an anhydrous drying agent. The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation.

General Synthesis Workflow for a Branched Ketone

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of a branched ketone.

Biological Activity and Toxicological Profile


There is a lack of specific biological activity and toxicological data for **3-Ethyl-4-methylhexan-2-one**. However, the broader class of aliphatic ketones has been studied.

- General Toxicity: Aliphatic hydrocarbons in the C9-C14 range have been shown to have low systemic toxicity in animal studies, with some effects observed at high doses. Ketonic solvents can potentiate the nephrotoxic and hepatotoxic effects of certain halogenated hydrocarbons[8].
- Metabolism: Aliphatic ketones are generally metabolized in the liver. The metabolism of branched-chain amino acids can lead to the formation of various keto acids, which then enter other metabolic pathways[9]. In states of low glucose availability, the body produces ketone bodies from fatty acids as an alternative energy source[10].

Due to the absence of specific data, a read-across approach from structurally similar C9 aliphatic ketones is necessary to predict the toxicological profile. The primary concerns would likely be related to flammability and potential central nervous system, respiratory tract, and skin irritation upon significant exposure.

Signaling Pathways

No specific signaling pathways involving **3-Ethyl-4-methylhexan-2-one** have been identified in the current literature. Ketone bodies, in general, are known to have roles beyond being energy substrates, including acting as signaling molecules that can influence cellular processes like oxidative stress and epigenetic modifications. However, it is unknown if **3-Ethyl-4-methylhexan-2-one** shares these properties.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,4-Dimethyl-2-hexanone | lookchem [lookchem.com]
- 2. lookchem.com [lookchem.com]
- 3. 5-Methyl-3-heptanone [drugfuture.com]
- 4. 5-Methyl-3-heptanone = 94 GC 541-85-5 [sigmaaldrich.com]
- 5. 3,4-Dimethyl-2-hexanone|Research Chemical [benchchem.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Nephrotoxic interactions between ketonic solvents and halogenated aliphatic chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Biochemistry, Ketone Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Analysis of 3-Ethyl-4-methylhexan-2-one: A Cross-Database Examination]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12327796#cross-referencing-3-ethyl-4-methylhexan-2-one-data-from-different-databases>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com